molecular formula C15H15F5N2O4 B13918902 Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid

Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid

Cat. No.: B13918902
M. Wt: 382.28 g/mol
InChI Key: CDNUUQWHVXONQS-UHFFFAOYSA-N
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Description

Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of two fluorine atoms and a diazabicycloheptane core, which imparts distinct chemical properties. It is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 7,7-difluoro-2,5-diazabicyclo[410]heptane-2-carboxylate;2,2,2-trifluoroacetic acid typically involves multiple steps One common method includes the reaction of a suitable diazabicycloheptane precursor with benzyl chloride in the presence of a base such as sodium hydride The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new benzyl derivatives.

Scientific Research Applications

Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride
  • Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate

Uniqueness

Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid stands out due to the presence of trifluoroacetic acid, which imparts unique chemical properties. The trifluoroacetic acid moiety enhances the compound’s solubility and reactivity, making it more versatile in various chemical reactions and applications.

Properties

Molecular Formula

C15H15F5N2O4

Molecular Weight

382.28 g/mol

IUPAC Name

benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C13H14F2N2O2.C2HF3O2/c14-13(15)10-11(13)17(7-6-16-10)12(18)19-8-9-4-2-1-3-5-9;3-2(4,5)1(6)7/h1-5,10-11,16H,6-8H2;(H,6,7)

InChI Key

CDNUUQWHVXONQS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2C(C2(F)F)N1)C(=O)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O

Origin of Product

United States

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